Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate
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Overview
Description
Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate is an organic compound with the molecular formula C11H9F3O4. It is a derivative of propionic acid and contains a trifluoromethoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Methyl 3-Oxo-3-[3-(difluoromethoxy)phenyl]propionate: Contains a difluoromethoxy group instead of a trifluoromethoxy group.
Methyl 3-Oxo-3-[3-(fluoromethoxy)phenyl]propionate: Contains a fluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H9F3O4 |
---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
methyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C11H9F3O4/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)18-11(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
WKTOOBZRNWPUMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
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